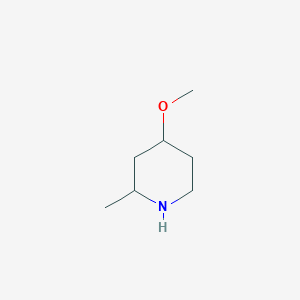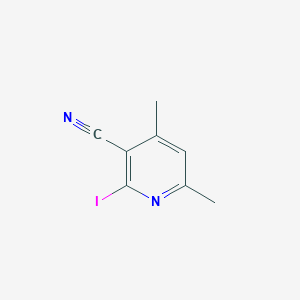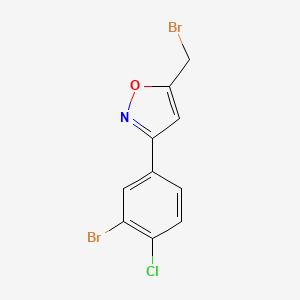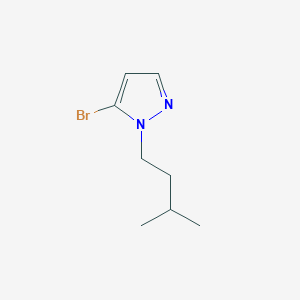
1-(3-Iodophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)propan-1-ol is an organic compound with the molecular formula C9H11IO It consists of a propanol group attached to a phenyl ring substituted with an iodine atom at the meta position
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Iodophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-iodophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Another method involves the Grignard reaction, where 3-iodobenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and scalability.
化学反应分析
Types of Reactions
1-(3-Iodophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 1-(3-Iodophenyl)propan-1-one or 3-iodobenzoic acid.
Reduction: 1-Phenylpropan-1-ol.
Substitution: 1-(3-Azidophenyl)propan-1-ol or 1-(3-Cyanophenyl)propan-1-ol.
科学研究应用
1-(3-Iodophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Iodophenyl)propan-1-ol depends on its specific application. In general, the compound can interact with biological molecules through its phenyl and iodine groups, potentially affecting molecular targets such as enzymes and receptors. The exact pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
1-(4-Iodophenyl)propan-1-ol: Similar structure but with the iodine atom at the para position.
1-(2-Iodophenyl)propan-1-ol: Similar structure but with the iodine atom at the ortho position.
1-(3-Bromophenyl)propan-1-ol: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-(3-Iodophenyl)propan-1-ol is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of iodine also imparts specific properties, such as increased molecular weight and potential for radiolabeling, which are not present in compounds with other halogen substituents.
属性
IUPAC Name |
1-(3-iodophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNUMOLTHITOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-bromo-4-chlorophenyl)methyl]cyclobutanamine](/img/structure/B7974722.png)
![1-[(3-Bromo-4-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B7974726.png)

![[3-(3-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7974743.png)






